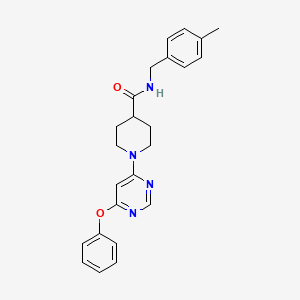![molecular formula C21H22N2O4S2 B2516532 N-(2-(4-méthyl-2-(m-tolyl)thiazol-5-yl)éthyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 869070-00-8](/img/structure/B2516532.png)
N-(2-(4-méthyl-2-(m-tolyl)thiazol-5-yl)éthyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C21H22N2O4S2 and its molecular weight is 430.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les chercheurs pourraient étudier son activité contre des agents pathogènes spécifiques, tels que Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa et Salmonella typhi .
- La présence du cycle thiazole a été associée à des effets anti-inflammatoires et analgésiques. Les chercheurs pourraient explorer son potentiel dans le soulagement de la douleur et de l'inflammation .
- Des composés contenant des dérivés thiazoliques se sont avérés prometteurs comme agents antitumoraux. Il serait précieux d'étudier la cytotoxicité de ce composé et son impact sur les cellules cancéreuses .
- Les thiazoles ont été associés à des effets neuroprotecteurs. Les chercheurs pourraient explorer si ce composé présente des propriétés protectrices contre les maladies neurodégénératives .
- Compte tenu de sa structure unique, ce composé pourrait servir d'échafaudage pour la conception de nouveaux médicaments. Les chimistes médicinaux pourraient modifier ses chaînes latérales pour optimiser ses propriétés pharmacologiques .
- Les chercheurs peuvent évaluer ce composé dans divers essais biologiques pour évaluer ses interactions avec des cibles spécifiques (enzymes, récepteurs, etc.). Le criblage à haut débit pourrait identifier des applications thérapeutiques potentielles .
- Les thiazoles sont des composés parents pour diverses réactions chimiques. Il pourrait être intéressant d'étudier son rôle de catalyseur ou d'accélérateur dans des réactions spécifiques .
Activité antimicrobienne
Propriétés anti-inflammatoires et analgésiques
Effets antitumoraux et cytotoxiques
Activité neuroprotectrice
Conception et développement de médicaments
Essais biologiques et criblage
Accélérateurs de réactions chimiques
Biocides et fongicides
En résumé, “N-(2-(4-méthyl-2-(m-tolyl)thiazol-5-yl)éthyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” est prometteur dans divers domaines, de la médecine à la science des matériaux. Des recherches et des expérimentations supplémentaires sont essentielles pour libérer son plein potentiel. 🌟 .
Mécanisme D'action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets in the body, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been shown to have a wide range of effects on various biochemical pathways . For example, they can modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Result of Action
For example, they can have antihyperalgesic effects in mice with neuropathic pain . They can also inhibit the growth of pancreatic cancer cells .
Action Environment
The solubility of thiazole derivatives can affect their bioavailability and efficacy . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Propriétés
IUPAC Name |
N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-14-4-3-5-16(12-14)21-23-15(2)20(28-21)8-9-22-29(24,25)17-6-7-18-19(13-17)27-11-10-26-18/h3-7,12-13,22H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJCBBDEVCVLEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2516449.png)
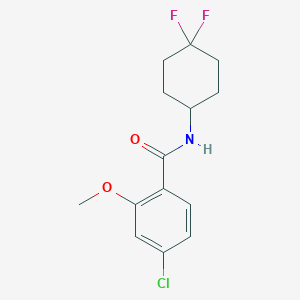
![4-[(3-nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2516451.png)
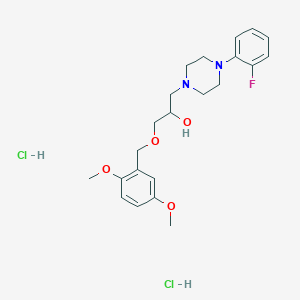
![(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2516456.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2516457.png)
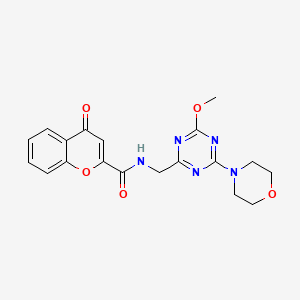
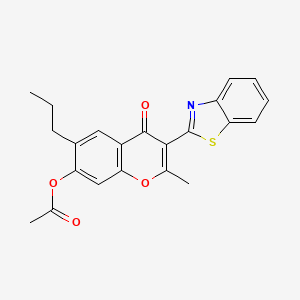
![1-(4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one](/img/structure/B2516462.png)
![2-((6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2516464.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B2516465.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2516470.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2516471.png)
